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(2-((3-Methyl-2-butenyl)oxy)ethyl)benzene

Cat. No.: B13951959
CAS No.: 50638-95-4
M. Wt: 190.28 g/mol
InChI Key: WNXBRCWBIGPREJ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ether Chemistry and Isoprenoid Derivatives

(2-((3-Methyl-2-butenyl)oxy)ethyl)benzene is classified as an aromatic ether. wikipedia.org Aromatic ethers are compounds containing an oxygen atom bonded to an aryl group and an alkyl or another aryl group (Ar-O-R). rsc.orgwikipedia.org This class of compounds is known for its relative stability and unreactivity, which makes them useful as solvents for a variety of organic substances, including fats, oils, and resins. britannica.com The ether linkage in aromatic ethers is generally resistant to hydrolysis due to the electron-withdrawing nature of the aromatic ring, which reduces the nucleophilicity of the ethereal oxygen. wikipedia.org The synthesis of aromatic ethers is often achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.orgbritannica.com

Simultaneously, the molecule is an isoprenoid derivative due to the presence of a 3-methyl-2-butenyl (B1208987) (prenyl) group. wikipedia.org Isoprenoids, also known as terpenoids, constitute one of the largest and most diverse classes of natural products. nih.govbritannica.com All isoprenoids are biosynthesized from five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org These compounds are ubiquitous across all domains of life and perform essential biological functions. frontiersin.orgnih.gov Their applications are vast, ranging from fragrances and flavorings in the food and cosmetic industries to their use as pharmaceuticals, biofuels, and agricultural chemicals. creative-proteomics.comresearchgate.net The inclusion of the C5 prenyl unit firmly places this compound within this expansive and vital family of organic molecules.

Structural Significance of the Phenylethyl and Prenyl Moieties

The chemical properties and potential functions of this compound are largely dictated by its two primary structural components: the phenylethyl moiety and the prenyl moiety.

The phenylethyl moiety consists of a phenyl group (C₆H₅) attached to an ethyl group (-CH₂CH₂-). chemicalbull.com This structural unit is prevalent in many natural and synthetic compounds. chemicalbull.comwikipedia.org For instance, phenethyl alcohol is a common component of essential oils, such as those from roses and carnations, contributing to their characteristic floral scents. wikipedia.org The phenyl group itself is hydrophobic and chemically stable due to its aromaticity. wikipedia.org In the context of larger molecules, the phenethyl group acts as a versatile building block in synthetic chemistry and can be crucial for biological activity by influencing how a molecule interacts with biological receptors. chemicalbull.comnih.gov

The prenyl moiety , also known as the isoprenyl group, is a five-carbon branched chain derived from isoprene. wikipedia.orgqmul.ac.uk The process of attaching prenyl groups to other molecules, known as prenylation, is a widespread post-translational modification in nature, particularly for proteins. wikipedia.orgresearchgate.net This addition of a hydrophobic prenyl chain can facilitate the anchoring of proteins to cell membranes and mediate protein-protein interactions. wikipedia.orgacs.org In the chemistry of natural products, prenylation often modifies the biological activity of parent molecules, such as flavonoids and coumarins, and can enhance their therapeutic potential. researchgate.netresearchgate.net The prenyl group in this compound imparts a lipophilic character and represents a link to the vast biosynthetic pathways of isoprenoids. nih.govresearchgate.net

Interactive Table 2: Structural Components and their Significance

Component Structure General Significance
Phenylethyl Moiety C₆H₅CH₂CH₂- Provides aromatic character, hydrophobicity, and structural rigidity. chemicalbull.comwikipedia.org Common in fragrances and serves as a synthetic building block. chemicalbull.comwikipedia.org
Ether Linkage -O- A relatively stable and unreactive bond that connects the phenylethyl and prenyl moieties. wikipedia.orgbritannica.com

| Prenyl Moiety | (CH₃)₂C=CHCH₂- | A C5 isoprenoid unit that adds lipophilic character. wikipedia.orgresearchgate.net Key to the biological function of many natural products through prenylation. researchgate.netacs.org |

Historical Developments and Emerging Research Trajectories in Related Chemical Classes

The study of chemical classes related to this compound has a rich history and continues to evolve with modern scientific advancements. The field of ether chemistry saw significant progress in the 19th century, notably with Alexander Williamson's development of the Williamson ether synthesis, a versatile method still widely used today. britannica.com Historically, simple ethers like diethyl ether gained prominence as one of the first surgical anesthetics, highlighting the early impact of this chemical class on medicine. britannica.com

The field of isoprenoid chemistry is currently experiencing a surge of innovation driven by biotechnology and synthetic biology. creative-proteomics.com While traditional methods for obtaining isoprenoids involved extraction from plants or complex chemical synthesis, emerging research focuses on metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli. frontiersin.orgnih.gov Scientists can engineer the native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways in these microbes to produce high-value isoprenoids sustainably and cost-effectively. nih.govfrontiersin.org Current research trajectories include the development of microbial cell factories to synthesize novel, non-natural isoprenoid analogs with enhanced properties for use as advanced biofuels, pharmaceuticals, and bespoke fragrances. nih.gov This biotechnological approach represents a greener and more scalable method for producing a wide array of valuable isoprenoid-derived compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B13951959 (2-((3-Methyl-2-butenyl)oxy)ethyl)benzene CAS No. 50638-95-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50638-95-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(3-methylbut-2-enoxy)ethylbenzene

InChI

InChI=1S/C13H18O/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-8H,9-11H2,1-2H3

InChI Key

WNXBRCWBIGPREJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOCCC1=CC=CC=C1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Methyl 2 Butenyl Oxy Ethyl Benzene

Strategies for Carbon-Oxygen Bond Formation

The crucial step in the synthesis of (2-((3-Methyl-2-butenyl)oxy)ethyl)benzene is the formation of the ether bond between the 2-phenylethanol (B73330) moiety and the 3-methyl-2-butenyl (B1208987) (prenyl) group. Various modern synthetic methods can be employed to achieve this transformation, each with its own set of advantages and challenges.

Williamson Ether Synthesis and its Modern Variants

The Williamson ether synthesis remains a fundamental and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com The reaction typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an S\textsubscript{N}2 reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, two main retrosynthetic pathways are possible: the reaction of a 2-phenylethoxide with a prenyl halide or the reaction of a 3-methyl-2-buten-1-oxide with a phenethyl halide. Due to the primary nature of both potential alkyl halides (prenyl chloride/bromide and 2-phenylethyl chloride/bromide), both routes are viable, minimizing the risk of competing elimination reactions. masterorganicchemistry.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and catalyst. The selection of these parameters can influence reaction rates, yields, and selectivity.

Sodium Hydride (NaH): A strong and non-nucleophilic base, NaH is frequently used to deprotonate alcohols, including those used in the synthesis of benzyl (B1604629) ethers. masterorganicchemistry.comorganic-chemistry.org The reaction of 2-phenylethanol with NaH in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) would irreversibly generate the sodium 2-phenylethoxide. Subsequent addition of prenyl bromide would then lead to the formation of the desired ether. masterorganicchemistry.com

Silver(I) Oxide (Ag₂O): For substrates that may be sensitive to strongly basic conditions, silver(I) oxide offers a milder alternative. organic-chemistry.orgpressbooks.pub Ag₂O can facilitate the etherification without the need to pre-form the alkoxide. pressbooks.publibretexts.org This method is particularly effective for the selective protection of one hydroxyl group in diols and has been successfully applied in the synthesis of ethers from sugars. organic-chemistry.orgpressbooks.pub In the context of synthesizing the target molecule, reacting 2-phenylethanol with prenyl bromide in the presence of Ag₂O could provide a high-yielding and cleaner reaction profile. organic-chemistry.org

Magnesium Oxide (MgO): Magnesium oxide serves as a mild base and an acid scavenger, particularly useful in modern variants of ether synthesis that employ activated transfer reagents. nih.govorgsyn.org Its use helps to maintain neutral reaction conditions, which is beneficial for substrates with acid-sensitive functional groups. orgsyn.org

Table 1: Comparison of Catalyst Systems for Williamson Ether Synthesis
Catalyst/BaseTypical Reaction ConditionsAdvantagesPotential Considerations
NaHAnhydrous aprotic solvent (e.g., THF, DMF), Room temperature to refluxStrong base, drives reaction to completion. masterorganicchemistry.comRequires anhydrous conditions, not suitable for base-sensitive substrates.
Ag₂OAprotic solvent (e.g., DMF), Room temperature to moderate heatingMild conditions, no need to pre-form alkoxide, good for selective reactions. organic-chemistry.orgpressbooks.pubHigher cost compared to other bases.
MgOUsed as an acid scavenger with activated reagents, typically in toluene (B28343) at elevated temperatures. nih.govorgsyn.orgMaintains neutral conditions, suitable for acid-sensitive substrates. orgsyn.orgOften used in conjunction with other activating agents.
Application of Activated Benzyl Transfer Reagents

To circumvent the often harsh conditions of the traditional Williamson ether synthesis, activated benzyl transfer reagents have been developed. These reagents allow for the formation of benzyl ethers under neutral or even acidic conditions. organic-chemistry.org An analogous "prenyl transfer reagent" could be conceptualized for the synthesis of this compound.

A notable example of an activated benzylating agent is 2-benzyloxy-1-methylpyridinium triflate. nih.gov This stable, neutral salt releases an electrophilic benzyl species upon warming, which can then be trapped by an alcohol. nih.govorgsyn.org This method avoids the need for strong bases or acids, making it compatible with a wider range of functional groups. nih.gov A similar reagent, such as a 2-(prenyloxy)-1-methylpyridinium triflate, could be synthesized and used to transfer the prenyl group to 2-phenylethanol under mild, neutral conditions.

Reductive Etherification Approaches

Reductive etherification provides an alternative route to ethers, typically by reacting an alcohol with a carbonyl compound in the presence of a reducing agent. researchgate.netnih.govorganic-chemistry.org This method can be a one-pot procedure for forming both symmetrical and unsymmetrical ethers. researchgate.net

For the synthesis of this compound, one could envision the reaction of 2-phenylethanol with 3-methyl-2-butenal (B57294) (prenal) in the presence of a reducing agent and a catalyst. The reaction proceeds through the initial formation of a hemiacetal, which is then reduced to the ether. Various catalytic systems, including those based on iron(III) chloride or ytterbium(III) triflate with a silane (B1218182) reducing agent like triethylsilane, have been shown to be effective for the synthesis of benzyl and allyl ethers. organic-chemistry.orgnih.govorganic-chemistry.org This approach offers a convergent and often milder alternative to the Williamson ether synthesis.

Palladium-Catalyzed Etherification

Palladium-catalyzed reactions have emerged as powerful tools in modern organic synthesis, including for the formation of C-O bonds. Palladium catalysts can facilitate the coupling of alcohols with various partners, including aryl halides and allylic electrophiles. frontiersin.orgfrontiersin.orgacs.org

In the context of synthesizing this compound, a palladium-catalyzed allylic etherification would be a highly relevant approach. This could involve the reaction of 2-phenylethanol with an activated prenyl substrate, such as prenyl acetate (B1210297) or prenyl carbonate, in the presence of a palladium(0) catalyst. Such reactions are known to proceed under mild conditions and can exhibit high selectivity. frontiersin.orgfrontiersin.org The mechanism typically involves the formation of a π-allylpalladium intermediate, which is then attacked by the alcohol nucleophile.

Stereoselective and Regioselective Considerations in Ether Synthesis

While the target molecule, this compound, does not possess any stereocenters, the synthesis involves an allylic substrate (the prenyl group), which can present challenges of regioselectivity. The prenyl group is an unsymmetrical allylic system. In reactions that proceed through a π-allylpalladium intermediate, for instance, the nucleophile (2-phenylethanol) could potentially attack at either the primary or the tertiary carbon of the prenyl moiety.

However, in the case of the prenyl group, the steric hindrance at the tertiary carbon and the electronic bias generally favor nucleophilic attack at the less substituted primary carbon, leading to the desired linear product. In S\textsubscript{N}2 reactions, such as the Williamson ether synthesis, the attack of the nucleophile will occur directly at the carbon bearing the leaving group, ensuring the formation of the correct constitutional isomer. Careful selection of reaction conditions and catalyst systems in methods like palladium-catalyzed etherification is crucial to maintain high regioselectivity.

Functional Group Interconversions Leading to the Prenyl Moiety

The assembly of the target molecule hinges on the formation of the ether bond, typically accomplished through the O-alkylation of a 2-phenylethanol precursor with a suitable prenylating agent. While the final bond formed is a C-O bond, the introduction of the prenyl group is a critical step. The following sections detail the strategies for incorporating the prenyl moiety and synthesizing the necessary alcohol precursor.

The most direct and widely utilized method for synthesizing the target ether is the Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2-phenylethanol (sodium 2-phenylethoxide) acts as the nucleophile, attacking an electrophilic prenyl derivative, such as prenyl bromide (1-bromo-3-methyl-2-butene).

The reaction is typically carried out by first deprotonating 2-phenylethanol with a strong base like sodium hydride (NaH) to form the alkoxide, which then reacts with the prenyl halide in an SN2 mechanism. masterorganicchemistry.comchemistrysteps.com Best results are generally achieved with primary alkyl halides like prenyl bromide to minimize competing elimination reactions. doubtnut.com

While direct C-prenylation of aromatic rings is a well-studied field, for the synthesis of this compound, O-alkylation is the key transformation. The following sections discuss broader prenylation strategies as stipulated, which are generally applied for direct carbon-carbon bond formation with the benzene (B151609) ring itself, rather than the formation of the target ether linkage.

Electrophilic aromatic substitution (EAS) is a fundamental method for attaching alkyl groups to an aromatic ring. masterorganicchemistry.comuci.edu In the context of prenylation, this would involve the generation of a prenyl cation or a related electrophilic species that is then attacked by the π-electrons of an aromatic substrate. nih.gov

Common methods for electrophilic prenylation fall under the category of Friedel-Crafts alkylation. nih.gov These reactions typically employ a Lewis acid catalyst, such as AlCl₃ or BF₃·OEt₂, to facilitate the reaction between the aromatic compound and a prenyl source. nih.govuiowa.edu

Table 1: Examples of Electrophiles and Catalysts in Friedel-Crafts Prenylation

Prenyl Source (Electrophile Precursor)Catalyst / ReagentDescription
Prenyl chloride or bromideAlCl₃, FeCl₃Classic Friedel-Crafts conditions; catalyst activates the halide. youtube.com
Prenyl alcoholBF₃·OEt₂Lewis acid activates the alcohol to form a carbocation-like species. nih.gov
IsopreneAcid catalystsCan be used as a prenyl source, though regioselectivity can be an issue.

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. uci.edu Furthermore, the reaction often requires an excess of the aromatic substrate to minimize polyalkylation. nih.gov For the synthesis of the target molecule, this approach is indirect, as it would first attach the prenyl group to the benzene ring (C-alkylation) rather than forming the desired ether linkage on the ethyl side-chain.

Modern synthetic chemistry has seen the development of catalytic methods for prenylation that offer greater control and broader functional group tolerance compared to traditional Friedel-Crafts reactions. These methods often utilize transition-metal catalysts to achieve C-H activation or cross-coupling reactions. uwindsor.ca

Aromatic prenyltransferases are enzymes that catalyze the transfer of prenyl groups to various acceptor molecules with high specificity in biological systems. nih.gov Inspired by this, chemical catalysis aims to emulate this process. Strategies include Tsuji-Trost-like reactions, cross-coupling, and C-H bond activation. While these methods are powerful for creating C-prenylated aromatic compounds, they are not the conventional route for synthesizing the specific ether this compound. The direct O-alkylation via Williamson synthesis remains more straightforward for this target. masterorganicchemistry.com

Enzymatic catalysis also presents a viable route, with prenyltransferases like NphB catalyzing the attachment of geranyl (a C10 isoprenoid) groups to aromatic substrates, providing a blueprint for how enzymes achieve regioselectivity. nih.gov Research into UbiA prenyltransferases further highlights the potential for enzymatic systems to generate a wide array of prenylated natural products. researchgate.net

2-Phenylethanol is a crucial precursor for the synthesis of the target ether. It is a widely used fragrance compound that can be obtained through various chemical synthesis routes or biotechnological production. nih.govmdpi.com

Key chemical synthesis methods include:

Friedel-Crafts Reaction : Benzene reacts with ethylene (B1197577) oxide in the presence of a catalyst like aluminum chloride (AlCl₃). This is a primary industrial method for its production. mdpi.comnih.gov

Grignard Reaction : Phenylmagnesium bromide (a Grignard reagent) reacts with ethylene oxide. The reaction involves the nucleophilic attack of the Grignard reagent on the epoxide ring, followed by acidic workup to yield 2-phenylethanol. mdpi.comacademicjournals.orgpearson.com

Hydrogenation of Styrene Oxide : Styrene oxide can be hydrogenated using catalysts such as Raney Nickel to produce 2-phenylethanol. mdpi.comacademicjournals.org

Table 2: Comparison of Synthetic Routes to 2-Phenylethanol

MethodReactantsCatalyst/ReagentsKey Features
Friedel-CraftsBenzene, Ethylene OxideAlCl₃Industrial scale, uses hazardous materials. nih.gov
Grignard SynthesisPhenylmagnesium Bromide, Ethylene OxideDiethyl ether (solvent), H₃O⁺Versatile lab-scale synthesis. academicjournals.orgpearson.com
HydrogenationStyrene OxideRaney Nickel, H₂Catalytic reduction method. mdpi.com

Biotechnological routes, often involving the biotransformation of L-phenylalanine by yeasts, are also gaining prominence as a "natural" production method. mdpi.comnih.gov

Introduction of the 3-Methyl-2-butenyl Group (Prenylation)

Green Chemistry Principles in the Synthesis of Aromatic Prenyl Ethers

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety. paperpublications.org These principles influence the choice of solvents, reagents, and reaction conditions. organic-chemistry.orgnih.gov

Key green chemistry considerations for this synthesis include:

Atom Economy : The Williamson ether synthesis can have good atom economy, especially if the base used is catalytic or the salt by-product (e.g., NaBr) is the only waste. pnas.org

Use of Safer Solvents : Traditional ether syntheses often use volatile organic compounds (VOCs). Green approaches favor the use of less hazardous solvents like water, ethanol, or ionic liquids, or even solvent-free conditions. nih.govpnas.org

Energy Efficiency : Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. alfa-chemistry.comresearchgate.net

Use of Renewable Feedstocks : If the 2-phenylethanol precursor is produced via fermentation, it aligns with the principle of using renewable resources. nih.govorganic-chemistry.org

Catalysis : Using catalytic amounts of a base or employing phase-transfer catalysts can reduce waste compared to using stoichiometric amounts of strong bases like NaH. paperpublications.org

The shift towards greener synthesis of ethers involves using sustainable catalysts, minimizing hazardous waste, and improving energy efficiency. alfa-chemistry.com

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory procedure to a large-scale industrial process requires careful optimization of several parameters.

For the Williamson ether synthesis, key considerations include:

Choice of Base and Solvent : On a large scale, the use of sodium hydride can pose safety challenges. Alternatives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile (B52724) or acetone (B3395972) can be safer and more manageable. organic-synthesis.com The choice of solvent also impacts reaction kinetics and selectivity. rsc.org

Reaction Temperature and Time : Optimizing temperature is crucial to ensure a reasonable reaction rate without promoting side reactions like elimination. Continuous monitoring of the reaction progress helps determine the optimal endpoint, preventing by-product formation. organic-synthesis.com

Purification : On a large scale, chromatographic purification is often not economically viable. Alternative methods like distillation, crystallization, or liquid-liquid extraction must be developed to isolate the final product with high purity.

Flow Chemistry : Continuous flow reactors offer significant advantages for scale-up. They provide better control over reaction temperature and mixing, improve safety by minimizing the volume of reactive intermediates at any given time, and can increase productivity. researchgate.net Microwave-assisted flow chemistry, in particular, has shown promise for scaling up reactions that are sluggish under conventional heating. researchgate.net

Detailed kinetic and mechanistic studies, often combining experimental data with computational modeling, can provide valuable insights for optimizing reaction conditions and maximizing yield and selectivity, which is crucial for an efficient and economical scale-up process. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 3 Methyl 2 Butenyl Oxy Ethyl Benzene

Transformations Involving the Prenyl (3-Methyl-2-butenyl) Moiety

The prenyl group is a highly functionalized moiety characterized by a trisubstituted double bond. This structural feature is the epicenter of a variety of chemical transformations, including additions, oxidations, and rearrangements.

The electron-rich π-bond of the prenyl group's alkene is susceptible to attack by electrophiles, initiating electrophilic addition reactions. chemguide.co.uk In these reactions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, resulting in the more stable tertiary carbocation at the other carbon. A subsequent attack by a nucleophile on this carbocation completes the addition. libretexts.orgchemistrysteps.com

The general mechanism proceeds in two steps:

Electrophilic Attack: The π electrons of the alkene attack an electrophile (E+), forming a new sigma bond and a carbocation intermediate. For the prenyl group, this results in a stable tertiary carbocation.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbocation, forming the final addition product. libretexts.org

Common electrophilic addition reactions applicable to the prenyl moiety include hydrohalogenation (addition of HX) and hydration (addition of H₂O in the presence of an acid catalyst).

ReactionReagentsExpected ProductMechanism Notes
HydrohalogenationHBr, HCl, HI(2-((3-Halo-3-methylbutyl)oxy)ethyl)benzeneFollows Markovnikov's rule, proceeding through a stable tertiary carbocation. libretexts.orgchemistrysteps.com
Acid-Catalyzed HydrationH₂O, H₂SO₄ (catalyst)(2-((3-Hydroxy-3-methylbutyl)oxy)ethyl)benzeneProceeds via a tertiary carbocation, yielding a tertiary alcohol.
HalogenationBr₂, Cl₂(2-((2,3-Dihalo-3-methylbutyl)oxy)ethyl)benzeneTypically proceeds via a cyclic halonium ion intermediate, resulting in anti-addition.

The alkene of the prenyl group is also a site for oxidative cleavage. Strong oxidizing agents can break the carbon-carbon double bond, leading to the formation of smaller carbonyl-containing molecules. chadsprep.com The specific products depend on the oxidizing agent and the reaction conditions.

Two common oxidative cleavage methods are ozonolysis and permanganate (B83412) oxidation:

Ozonolysis: Reaction with ozone (O₃) followed by a workup step cleaves the double bond. A reductive workup (e.g., with dimethyl sulfide, DMS) yields aldehydes and/or ketones. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) yields carboxylic acids and/or ketones.

Potassium Permanganate (KMnO₄): Under hot, acidic, or basic conditions, KMnO₄ cleaves the double bond. Ketones are formed from fully substituted carbons, while carboxylic acids are formed from carbons bearing a hydrogen atom.

For (2-((3-Methyl-2-butenyl)oxy)ethyl)benzene, oxidative cleavage of the prenyl group would break the C2-C3 bond of the butenyl chain, yielding acetone (B3395972) from the C3 end and an aldehyde at the C2 position, which would be part of the larger ether molecule. This aldehyde could be further oxidized to a carboxylic acid depending on the conditions.

The structural arrangement of the prenyl ether, particularly in an aromatic context, makes it a candidate for pericyclic rearrangement reactions, which are concerted processes that occur through a cyclic transition state. wikipedia.orgwikipedia.org

Claisen Rearrangement: This is a acs.orgacs.org-sigmatropic rearrangement that typically occurs upon heating aryl allyl ethers. organic-chemistry.org For an aryl prenyl ether, the reaction would involve the migration of the prenyl group from the oxygen atom to the ortho position of the benzene (B151609) ring. libretexts.org The reaction proceeds through a concerted, cyclic transition state. wikipedia.orglibretexts.org If both ortho positions are blocked, the prenyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org

Ene Reaction: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orginflibnet.ac.in Intramolecular ene reactions can occur within the this compound molecule, particularly if the phenethyl portion is modified to contain an enophilic group. For example, a carbonyl group can act as an enophile, leading to cyclization. nih.govresearchgate.net Lewis acid catalysis can facilitate these reactions at lower temperatures. wikipedia.orginflibnet.ac.in

The prenyl group is often used as a protecting group for alcohols and phenols in organic synthesis due to the specific methods available for its selective removal without affecting other functional groups. acs.orgthieme-connect.com

Several reagents have been developed for the chemoselective cleavage of the prenyl ether C-O bond, leaving the rest of the molecule intact.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ in a dichloromethane-water solvent system effectively removes the prenyl group at room temperature. The proposed mechanism involves hydride abstraction from the methylene (B1212753) group adjacent to the oxygen, followed by the collapse of the resulting intermediate to release the alcohol and 3-methyl-2-butenal (B57294). thieme-connect.com This method is compatible with other protecting groups like benzyl (B1604629), silyl (B83357) ethers, and acetonides. thieme-connect.com

Diphenyldisulfone ((PhSO₂)₂): This reagent allows for the cleavage of prenyl ethers under neutral conditions via a radical-initiated 1,4-elimination, yielding the parent alcohol and isoprene. The reaction is initiated by the thermal homolysis of the disulfone to form the benzenesulfonyl radical. This method shows good selectivity, as other protecting groups such as allyl and benzyl ethers are not affected under the same conditions. acs.org

Reactions at the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.org These reactions are fundamental in synthetic chemistry for the deprotection of hydroxyl groups.

Ether cleavage typically requires strong reagents to break the robust C-O bond. The choice of reagent and conditions depends on the nature of the groups attached to the ether oxygen. organic-chemistry.org

Acidic Cleavage: Strong acids, particularly hydrogen halides like HBr and HI, are commonly used to cleave ethers. pearson.commasterorganicchemistry.comlibretexts.org The reaction mechanism involves the protonation of the ether oxygen to form a good leaving group (an alcohol). A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms in an Sₙ1 or Sₙ2 fashion. wikipedia.orgmasterorganicchemistry.com For this compound, the cleavage could occur at either the prenyl-oxygen bond or the ethyl-oxygen bond. The Sₙ2 attack would likely occur at the less substituted carbon of the ethyl group, while an Sₙ1 pathway might be favored at the allylic position of the prenyl group due to the stability of the resulting allylic carbocation.

Lewis Acid-Mediated Cleavage: Lewis acids can also facilitate ether cleavage. Boron trifluoride etherate (BF₃·OEt₂) is an efficient reagent for the deprotection of prenyl ethers. tandfonline.com The mechanism is thought to involve the coordination of the Lewis acid to the ether oxygen, which polarizes and weakens the C-O bond, leading to its cleavage. tandfonline.com This method is often mild and provides good to excellent yields.

Summary of Deprotection Strategies for Prenyl Ethers
Reagent/MethodConditionsMechanismSelectivity & Notes
DDQCH₂Cl₂:H₂O, Room TempOxidative (Hydride Abstraction)Chemoselective; compatible with benzyl, silyl ethers, acetonides. thieme-connect.com
(PhSO₂)₂CH₂Cl₂, 80 °CRadical-initiated 1,4-eliminationNeutral conditions; selective over allyl and benzyl ethers. acs.org
BF₃·OEt₂Dry 1,4-dioxane, Room TempLewis Acid-Assisted C-O CleavageEfficient and practical method for deprotection. tandfonline.com
HI or HBrStrong Acid, HeatAcid-Catalyzed Nucleophilic Substitution (Sₙ1/Sₙ2)Harsh conditions, may affect other acid-sensitive groups. libretexts.org

Transetherification Reactions

Transetherification refers to the exchange of an alkoxy group in an ether with an alcohol, a reaction analogous to transesterification in esters. masterorganicchemistry.comlibretexts.org This process is typically catalyzed by strong acids, which are necessary to activate the ether's otherwise stable C-O bond. wikipedia.orgmasterorganicchemistry.com Due to the general stability of ethers, these reactions often require rigorous conditions to proceed. wikipedia.org

The mechanism for the acid-catalyzed transetherification of this compound involves the initial protonation of the ether oxygen by a strong acid (e.g., H₂SO₄, HI). masterorganicchemistry.commasterorganicchemistry.com This step converts the alkoxy group into a better leaving group (an alcohol). Subsequently, a nucleophilic alcohol present in the reaction mixture attacks one of the adjacent carbon atoms. The reaction can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orgpressbooks.pub

S_N2 Pathway : If the attacking alcohol is a primary or secondary alcohol, the reaction likely follows an S_N2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. In the case of this compound, the attack would likely occur at the primary carbon of the ethyl group. pressbooks.pub

S_N1 Pathway : If either the phenylethyl or the prenyl group can form a stable carbocation, an S_N1 mechanism may be favored. The prenyl group, being allylic, can form a resonance-stabilized carbocation, making the C-O bond on the prenyl side susceptible to cleavage via an S_N1 pathway. wikipedia.orgpressbooks.pub

Reactivity of the Phenylethyl Moieties

The phenylethyl portion of the molecule consists of a benzene ring and an ethyl side-chain, both of which exhibit characteristic reactivities.

The alkoxy group attached to the benzene ring is an activating substituent, meaning it increases the ring's reactivity toward electrophiles compared to benzene itself. organicmystery.comdoubtnut.com It donates electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. byjus.comwikipedia.org This activating effect directs incoming electrophiles to the ortho and para positions relative to the substituent. libretexts.orgfiveable.me

Common electrophilic aromatic substitution reactions for this compound would include:

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ would yield a mixture of ortho- and para-halogenated products. byjus.comaskfilo.com Due to the activating nature of the alkoxy group, halogenation might even proceed without a catalyst, using a polar solvent like ethanoic acid. askfilo.comstackexchange.com

Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions. byjus.comyoutube.com

Friedel-Crafts Reactions : These reactions attach alkyl or acyl groups to the aromatic ring. wikipedia.org

Alkylation : Using an alkyl halide and a Lewis acid catalyst (e.g., CH₃Cl/AlCl₃), an alkyl group is added. However, this reaction is prone to polyalkylation because the newly added alkyl group further activates the ring. msu.edulibretexts.org

Acylation : Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., CH₃COCl/AlCl₃) adds an acyl group. The resulting ketone is a deactivating group, which prevents further acylation reactions. wikipedia.orglibretexts.org

ReactionReagentsElectrophileMajor Products
Halogenation (Bromination)Br₂, FeBr₃Br⁺Ortho- and Para-bromo derivatives
NitrationHNO₃, H₂SO₄NO₂⁺Ortho- and Para-nitro derivatives
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ (Carbocation)Ortho- and Para-alkyl derivatives
Friedel-Crafts AcylationR-COCl, AlCl₃R-CO⁺ (Acylium ion)Ortho- and Para-acyl derivatives

The ethyl group connecting the ether oxygen to the benzene ring can also undergo reactions, although typically under more forcing conditions than reactions on the aromatic ring. The carbon atom attached directly to the benzene ring is a benzylic carbon. This position is susceptible to oxidation by strong oxidizing agents like KMnO₄ or K₂Cr₂O₇, which could potentially cleave the ethyl group and form benzoic acid. Radical halogenation at the benzylic position is also possible using reagents like N-Bromosuccinimide (NBS) in the presence of light or a radical initiator.

Studies on Reaction Mechanisms and Kinetics

Mechanistic studies provide insight into the pathways and controlling factors of the reactions involving this compound.

The prenyl group contains an allylic system, which is a key site for radical reactivity. fiveable.me The C-H bonds on the carbon atom adjacent to the double bond (the allylic position) are weaker than typical sp³ C-H bonds. libretexts.org This is because abstraction of an allylic hydrogen atom generates a resonance-stabilized radical. libretexts.org

A typical radical reaction, such as allylic bromination, would proceed via a chain mechanism: libretexts.orgquimicaorganica.org

Initiation : A radical initiator (e.g., light or a peroxide) cleaves a molecule like NBS to produce a small amount of bromine radicals (Br•). libretexts.org

Propagation :

A bromine radical abstracts an allylic hydrogen from the prenyl group of this compound, forming HBr and a resonance-stabilized allylic radical. libretexts.orgquimicaorganica.org

This allylic radical then reacts with a Br₂ molecule (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. libretexts.org

Termination : The reaction is terminated when two radicals combine. quimicaorganica.org

Thermal decomposition of the molecule may also proceed through radical pathways. At high temperatures, homolytic cleavage of the C-O ether bonds could occur, generating various radical intermediates that lead to a complex mixture of decomposition products. The allylic C-O bond is particularly susceptible to cleavage due to the stability of the resulting allylic radical. acs.org

Catalysts and solvents play a crucial role in directing the outcome and efficiency of reactions involving this compound.

Influence of Catalysts :

Acid Catalysis : Strong Brønsted acids (HBr, HI) are effective for ether cleavage and transetherification. wikipedia.orgmasterorganicchemistry.com The choice of acid is important; for instance, HI is more reactive than HBr, which is more reactive than HCl for ether cleavage. wikipedia.org Lewis acids (AlCl₃, FeBr₃) are essential for Friedel-Crafts reactions by generating the carbocation or acylium ion electrophile. wikipedia.orgmt.com

Metal Catalysis : Transition metals can catalyze various reactions, particularly involving the allylic group, providing alternative pathways to radical processes. rsc.org

Influence of Solvents :

Electrophilic Aromatic Substitution : The solvent can affect the rate of reaction. Non-polar solvents may slow down the reaction, while polar solvents can stabilize the charged arenium ion intermediate, thereby increasing the reaction rate. quora.com However, the choice of solvent must be made carefully, as it must not react with the strong electrophiles or catalysts present. stackexchange.com

Nucleophilic Substitution (Ether Cleavage) : The choice of solvent can influence whether the mechanism is S_N1 or S_N2. Polar protic solvents (e.g., water, alcohols) are effective at stabilizing carbocation intermediates, favoring S_N1 pathways. Polar aprotic solvents (e.g., acetone, DMSO) are better for S_N2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

Reaction TypeCatalyst TypeCatalyst ExamplesSolvent Polarity EffectTypical Solvents
TransetherificationStrong Brønsted AcidH₂SO₄, HIReactant alcohol often used as solventExcess R'-OH
Electrophilic Aromatic SubstitutionLewis AcidAlCl₃, FeBr₃Polar solvents can increase rateCS₂, CH₃COOH, C₆H₆
Radical Allylic HalogenationRadical InitiatorAIBN, UV lightNon-polar solvents favoredCCl₄

Advanced Spectroscopic and Analytical Characterization of 2 3 Methyl 2 Butenyl Oxy Ethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like (2-((3-Methyl-2-butenyl)oxy)ethyl)benzene. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity can be assembled.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while the splitting patterns (multiplicity) in the ¹H NMR spectrum reveal the number of adjacent protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the aliphatic protons of the ethyl bridge, and the protons of the prenyl group. Protons on carbons adjacent to the ether oxygen are characteristically shifted downfield to the 3.4–4.5 δ region. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbons bonded to the electronegative oxygen atom of the ether are shifted downfield, typically appearing in the 50–80 δ range. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H7.20–7.35Multiplet5H
C=CH5.35–5.45Triplet (t)1H
O-CH₂ (prenyl)3.95–4.05Doublet (d)2H
O-CH₂ (ethyl)3.60–3.70Triplet (t)2H
Ar-CH₂2.85–2.95Triplet (t)2H
C(CH₃)₂1.70–1.80Singlet (s)3H
C(CH₃)₂1.60–1.70Singlet (s)3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups.

CarbonPredicted Chemical Shift (δ, ppm)
Ar-C (quaternary)138–140
C=CH (quaternary)137–139
Ar-CH128–130
Ar-CH126–127
C=CH120–122
O-CH₂ (ethyl)69–72
O-CH₂ (prenyl)65–68
Ar-CH₂36–38
C(CH₃)₂25–27
C(CH₃)₂18–20

While 1D NMR spectra suggest the types of protons and carbons present, 2D NMR experiments are essential to confirm the exact connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For this compound, COSY would show a crucial correlation between the Ar-CH₂ protons and the O-CH₂ protons of the ethyl group. It would also show a correlation between the vinylic C=CH proton and the O-CH₂ protons of the prenyl group, confirming the integrity of these structural units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to, providing direct ¹H-¹³C one-bond correlations. An HSQC spectrum would definitively link the proton and carbon assignments predicted in Tables 1 and 2. For instance, the proton signal around 3.65 ppm would correlate with the carbon signal around 70 ppm, assigning them both to the O-CH₂ group of the ethyl moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C₁₃H₁₈O, corresponding to an average mass of 190.286 Da. chemspider.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the GC component would separate the compound from any starting materials, solvents, or byproducts from its synthesis, with the compound eluting at a characteristic retention time.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which generates a molecular ion (M⁺) and various fragment ions. The fragmentation pattern for ethers is characterized by several key cleavage pathways. libretexts.orgblogspot.com Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond next to the oxygen) and cleavage of the C-O bond itself. dummies.comwhitman.edu For this specific molecule, key expected fragments would include:

A prominent peak at m/z 91 , corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), formed by cleavage of the bond beta to the benzene ring.

A fragment at m/z 105 , corresponding to the phenylethyl cation ([C₆H₅CH₂CH₂]⁺).

A fragment at m/z 69 , corresponding to the prenyl cation ([C₅H₉]⁺).

Analysis of these fragments helps to confirm the presence of both the phenethyl and prenyl structural units. The relative abundance of the molecular ion peak versus the fragment peaks can be used to quantify the compound and assess its purity.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the calculated monoisotopic mass is 190.135765 Da. chemspider.com An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula C₁₃H₁₈O, helping to distinguish it from other isomeric compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands corresponding to its aromatic ring, alkene, and ether functionalities.

Aryl alkyl ethers are known to show two characteristic C-O stretching bands. libretexts.orgblogspot.com The key diagnostic peaks are summarized in the table below.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3030–3100C-H StretchAromatic Ring
2850–2960C-H StretchAlkyl (CH₂, CH₃)
~1670C=C StretchAlkene (Prenyl)
~1600, ~1495C=C StretchAromatic Ring
~1250C-O-C Asymmetric StretchAryl Alkyl Ether quimicaorganica.orgspectroscopyonline.com
~1120C-O-C Symmetric StretchAryl Alkyl Ether quimicaorganica.orgspectroscopyonline.com
690–770C-H Bend (out-of-plane)Monosubstituted Benzene

The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹), along with the strong, characteristic C-O-C ether stretching bands, provides clear evidence for the compound's structure.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the analytical characterization of this compound, a compound belonging to the phenylpropanoid class. These methods provide robust solutions for assessing purity, resolving isomers, and quantifying the compound and its derivatives in various matrices. Gas Chromatography (GC) is typically employed for the direct analysis of the volatile parent compound, while High-Performance Liquid Chromatography (HPLC) is essential for the analysis of its less volatile derivatives.

Gas Chromatography (GC) for Purity and Isomer Ratios

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile compounds like this compound. nih.govmdpi.com It is the premier method for determining the purity of synthesized or isolated batches and for separating closely related isomers. researchgate.netnih.gov

The purity of this compound is typically determined by calculating the relative peak area percentage in the resulting chromatogram. A high-purity sample will exhibit a single major peak, with minor peaks indicating impurities. GC-MS analysis further aids in the tentative identification of these impurities based on their mass fragmentation patterns. nih.govmdpi.com

A critical application of GC is the resolution of potential isomers. researchgate.net Structural isomers, such as those with variations in the substitution pattern on the benzene ring or positional isomers of the double bond in the 3-methyl-2-butenyl (B1208987) (prenyl) group, can exhibit nearly identical physical properties, making them difficult to separate by other means. High-resolution capillary columns, often with a mid-polarity stationary phase like 5% phenyl polymethylsiloxane, are effective in separating such isomers based on subtle differences in their boiling points and interactions with the stationary phase. mdpi.comvurup.sk The elution order can sometimes be predicted, with isomers having more exposed polar groups or lower boiling points often eluting earlier. vurup.sk

A typical GC method for the analysis of this compound would involve a temperature-programmed run to ensure efficient separation and sharp peak shapes.

Table 1: Illustrative GC-MS Parameters for Purity Analysis

ParameterValue
Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-450 m/z

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is ideal for the parent compound, its non-volatile derivatives require analysis by High-Performance Liquid Chromatography (HPLC). mdpi.com These derivatives often arise from metabolic processes or targeted synthesis and may include hydroxylated, glycosylated, or other polar functionalized forms, which are not amenable to GC analysis without derivatization due to their low volatility and thermal instability. mdpi.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of these derivatives. academicjournals.orgacademicjournals.org Separation is achieved on a non-polar stationary phase, typically octadecylsilane (B103800) (C18), with a polar mobile phase. academicjournals.orgsielc.com A gradient elution, where the mobile phase composition is changed over time from more polar (e.g., water with an acid modifier like formic acid) to less polar (e.g., acetonitrile (B52724) or methanol), is generally required to resolve a mixture of derivatives with varying polarities. nih.gov

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which leverages the chromophoric nature of the benzene ring in the molecule. sielc.comnih.gov For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and fragmentation data for each separated component. nih.gov Quantification is achieved by comparing the peak area of an analyte to that of a certified reference standard. researchgate.netnih.gov

Table 2: Representative RP-HPLC Parameters for Derivative Analysis

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector DAD (Diode Array Detector), monitoring at 220 nm and 270 nm
Injection Volume 10 µL

Computational and Theoretical Investigations of 2 3 Methyl 2 Butenyl Oxy Ethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in the molecule.

For (2-((3-Methyl-2-butenyl)oxy)ethyl)benzene, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find its most stable three-dimensional structure. This process, known as geometry optimization, calculates key structural parameters. The total energy calculated for this optimized structure is a measure of the molecule's thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated via DFT

ParameterBond/AnglePredicted Value
Bond LengthC=C (prenyl)1.34 Å
C-O (ether)1.43 Å
C-C (ethyl)1.54 Å
Bond AngleC-O-C (ether)112.0°
C-C-H (benzene)120.0°
Dihedral AngleC-C-O-C178.5°

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--5.85
LUMO EnergyELUMO--0.95
Energy GapΔEELUMO - EHOMO4.90
Ionization PotentialIP-EHOMO5.85
Electron AffinityEA-ELUMO0.95
Chemical Hardnessη(IP - EA) / 22.45
Chemical SoftnessS1 / η0.41
Electronegativityχ(IP + EA) / 23.40
Electrophilicity Indexωχ² / (2η)2.36

Note: This data is hypothetical, calculated from illustrative HOMO/LUMO energies to demonstrate the application of FMO theory.

Conformational Analysis and Molecular Dynamics Simulations

The flexible ether and ethyl side chains of this compound allow it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. Such studies can be performed by systematically rotating dihedral angles and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan.

Molecular Dynamics (MD) simulations would provide further insight by modeling the atomic motions of the molecule over time. An MD simulation could reveal how the molecule behaves in different environments (e.g., in a solvent) and how its conformation fluctuates, which is crucial for understanding its interactions with other molecules.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

For Nuclear Magnetic Resonance (NMR) spectroscopy, ¹H and ¹³C chemical shifts can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted shifts for this compound would be compared against experimental spectra to confirm structural assignments. Modern machine learning and QM-based approaches can achieve high accuracy, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm.

Table 3: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)

Proton GroupPredicted Shift (ppm)Experimental Shift (ppm)
Benzene (B151609) ring7.20 - 7.357.18 - 7.33
=CH- (prenyl)5.455.42
-O-CH₂- (ethyl)3.653.63
-CH₂- (ethyl)2.902.88
-O-CH₂- (prenyl)4.054.02
CH₃ (prenyl)1.75, 1.801.73, 1.78

Note: Data is for illustrative purposes to show a typical comparison between predicted and observed NMR data.

Similarly, theoretical calculations can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. The calculated frequencies help assign specific molecular motions, such as C-H stretches, C=C stretches, and C-O-C ether stretches, to the experimentally observed absorption bands.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface for a proposed reaction, computational chemists can identify the minimum energy reaction pathway.

This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For instance, modeling the oxidation of the benzene ring or the cleavage of the ether bond would reveal the most likely mechanisms and products under specific conditions. This approach provides a molecular-level understanding of reaction kinetics and mechanisms that is often difficult to obtain through experimentation alone.

Applications of 2 3 Methyl 2 Butenyl Oxy Ethyl Benzene in Advanced Chemical Technologies

Role as a Key Intermediate in Organic Synthesis and Fine Chemicals

The structure of (2-((3-Methyl-2-butenyl)oxy)ethyl)benzene makes it a potentially valuable intermediate in the synthesis of more complex molecules and fine chemicals. The interplay between the aromatic ring, the ether linkage, and the reactive prenyl group opens up numerous avenues for synthetic transformations.

Precursor for Complex Molecular Architectures

The phenethyl ether portion of the molecule can be a stable scaffold upon which to build more intricate structures. Ethers are generally unreactive under many conditions, which allows for selective reactions to be carried out on other parts of the molecule. openstax.orgyoutube.com However, the ether bond can be cleaved under strongly acidic conditions, which could be a strategic step in a multi-step synthesis to reveal a phenethyl alcohol functionality for further derivatization. openstax.orglibretexts.org

The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups at various positions, further increasing its utility as a versatile building block. The presence of the ether linkage can influence the regioselectivity of these substitutions.

Use in Synthetic Routes for Isoprenoid Analogues

The 3-methyl-2-butenyl (B1208987) (prenyl) group is a fundamental building block in the biosynthesis of isoprenoids, a large and diverse class of natural products. nih.gov The presence of this group in this compound makes it an intriguing starting material for the synthesis of isoprenoid analogues.

Prenylation, the attachment of a prenyl group to a molecule, is a key step in the biosynthesis of many natural products and is known to enhance their biological activity. researchgate.netresearchgate.netnih.gov Synthetic strategies could leverage the existing prenyl group in various ways:

Modification of the Prenyl Group: The double bond in the prenyl moiety is a site for various chemical transformations, such as epoxidation, dihydroxylation, or cleavage, leading to a diverse range of functionalized derivatives. nih.gov

Coupling Reactions: The prenyl group can participate in various coupling reactions to form more complex carbon skeletons.

Intramolecular Cyclizations: Under acidic conditions, the prenyl group can undergo intramolecular cyclization with the aromatic ring to form chromane (B1220400) or other heterocyclic systems, which are common motifs in biologically active compounds.

The synthesis of isoprenoid analogues from prenylated aromatic compounds is an active area of research for the development of new therapeutic agents and other valuable chemicals. google.comwipo.int

Potential in Material Science Applications

The structural features of this compound also suggest potential applications in the field of material science, particularly in the synthesis of specialty polymers and resins.

Monomer or Cross-linking Agent in Polymer Chemistry

The double bond within the prenyl group provides a site for polymerization. While not a conventional vinyl monomer, it could potentially undergo polymerization reactions under specific catalytic conditions. More plausibly, it could be incorporated as a comonomer in copolymerization reactions with other monomers to impart specific properties to the resulting polymer.

Furthermore, the presence of the double bond suggests its potential use as a cross-linking agent. During the polymerization of other monomers, the incorporation of a small amount of this compound could allow for subsequent cross-linking of the polymer chains by reacting the pendant prenyl groups. This would lead to the formation of a thermoset material with enhanced mechanical and thermal properties.

Development of Specialty Polymers and Resins

The combination of a rigid aromatic ring and a flexible ether linkage is a common feature in high-performance polymers such as poly(arylene ether)s. uni-mainz.de While this specific molecule is not a di-functional monomer required for direct polymerization into a high molecular weight polymer, it could be chemically modified to introduce a second reactive group (e.g., a hydroxyl or a halide on the aromatic ring) to become a valuable monomer.

The incorporation of the bulky and somewhat flexible prenyl group into a polymer backbone could influence the material's properties, such as its glass transition temperature, solubility, and mechanical strength. Polymers containing ether linkages are known for their thermal stability and chemical resistance. osti.govresearchgate.netchemrxiv.org The development of polymers from bio-renewable sources, such as terpenoids (from which the prenyl group is derived), is also a growing area of interest. uni-mainz.de

Applications in Agricultural Chemistry

The structural motifs present in this compound are found in numerous biologically active compounds, suggesting its potential for development into new agrochemicals.

Isoprenoids play a crucial role in plant defense mechanisms and as signaling molecules. mdpi.comcnr.it Some natural isoprenoids, like pyrethrins, are used as insecticides. creative-proteomics.com The prenyl group in the target molecule could impart some of these inherent biological activities.

Furthermore, phenethyl derivatives, such as phenethyl isothiocyanate, have shown antimicrobial and growth-inhibiting activities against various bacteria. researchgate.netnih.govmdpi.com Caffeic acid phenethyl ester is another example of a phenethyl derivative with a wide range of biological activities. areeo.ac.ir The combination of the phenethyl and prenyl moieties in this compound could lead to synergistic effects and the development of novel pesticides, herbicides, or plant growth regulators. creative-proteomics.comukri.orgbritannica.com

Interactive Data Table of Related Compound Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Phenethyl alcoholC₈H₁₀O122.16219-221
Prenyl Acetate (B1210297)C₇H₁₂O₂128.17151-153
Ethyl Phenyl EtherC₈H₁₀O122.16170
This compoundC₁₃H₁₈O190.28Not available

Precursor to Agrochemicals

While direct, large-scale application of this compound as an agrochemical is not extensively documented, its structural motifs are relevant to the synthesis of plant growth regulators and insect pheromones. The phenethyl and prenyl moieties are found in various biologically active molecules, suggesting the potential for this compound to serve as a versatile precursor or intermediate in the synthesis of new agrochemical agents.

Plant Growth Regulators:

The phenoxy group is a common feature in a variety of herbicides and plant growth regulators. Research into related compounds, such as substituted phenyl ethers, has shown that these molecules can mimic natural hormones like juvenile hormones, thereby acting as insect growth regulators. nih.gov Phenethyl alcohol, a related compound, is known to act as a plant growth retardant. eagri.org The introduction of a prenyl group to a phenethyl alcohol derivative could modulate this activity, potentially leading to the development of novel plant growth regulators with specific modes of action. The synthesis of such derivatives often involves multi-step processes where a compound like this compound could serve as a key building block.

Insect Pheromones:

The synthesis of insect pheromones is a critical aspect of developing environmentally benign pest management strategies. rsc.orgresearchgate.netnih.gov Many insect pheromones are complex molecules with specific stereochemistry. The synthesis of these compounds often relies on the assembly of smaller, functionalized building blocks. rsc.orgresearchgate.netnih.gov While this compound is not a direct precursor to known insect pheromones, its chemical structure contains elements that are of interest in the design and synthesis of new pheromone analogues. The phenethyl group can be modified to introduce various functionalities, and the prenyl unit is a common isoprenoid building block found in many natural products, including some insect pheromones. Synthetic strategies for insect pheromones often involve reactions such as carbon-carbon coupling, metathesis, and enzymatic reactions, for which phenethyl ether derivatives could be suitable substrates after appropriate functionalization. rsc.orgresearchgate.net

Functional Ingredients in Specialty Chemicals

In the realm of specialty chemicals, this compound finds utility due to its distinct chemical and physical properties. These applications are primarily centered on its contribution to aroma and fragrance formulations and its potential as a specialty solvent or additive.

Role in Aroma and Fragrance Chemistry

The primary application of this compound is as a perfuming agent in the fragrance industry. masterorganicchemistry.com Its characteristic aroma is a key attribute that makes it a valuable component in various scented products.

Chemical Properties and Synthesis for Fragrance Applications:

The synthesis of this compound for fragrance applications is typically achieved through the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgedubirdie.comyoutube.comyoutube.com This method involves the reaction of a sodium phenylethoxide with a prenyl halide (e.g., prenyl chloride or bromide). The reaction is a nucleophilic substitution (SN2) where the alkoxide ion displaces the halide from the prenyl group to form the ether linkage. masterorganicchemistry.comkhanacademy.orgedubirdie.comyoutube.comyoutube.com

The chemical properties of this compound that are relevant to its use in fragrances include its volatility, stability, and solubility in common fragrance formulation bases. Its molecular weight and boiling point contribute to its tenacity and diffusion in a fragrance composition.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC13H18O chemicalbook.comnih.govepa.gov
Molecular Weight190.28 g/mol chemicalbook.comnih.govepa.gov
Boiling Point138-139 °C at 10 mmHg chemicalbook.com
LogP (estimated)3.925 chemicalbook.com

Contributions to Solvent Properties and Niche Additives

While not a bulk solvent, the ether linkage and the combination of aromatic and aliphatic moieties in this compound suggest its potential for specialized solvent applications. Ethers are generally good solvents for a wide range of organic compounds and are known for their relative stability in the presence of bases. youtube.com

The properties of phenethyl ethers, such as their polarity and ability to engage in hydrogen bonding (as acceptors), can be tailored by modifying the alkyl or aryl substituents. This allows for the fine-tuning of solvent properties for specific applications. For instance, the presence of the benzene (B151609) ring and the prenyl group in this compound would influence its solvency for aromatic and nonpolar compounds.

As a niche additive, this compound could be used to modify the properties of formulations. For example, in polymer chemistry, related compounds like phenylethyl methyl ether are used as cross-linking agents. researchgate.net The specific structure of this compound might impart desired characteristics such as flexibility or adhesion to certain polymer systems. Phenethyl alcohol and its derivatives are also used as preservatives in cosmetics due to their antimicrobial properties. wikipedia.orgconnectchemicals.comresearchgate.net

Future Research Directions and Innovations in 2 3 Methyl 2 Butenyl Oxy Ethyl Benzene Chemistry

Exploration of Sustainable and Environmentally Benign Synthetic Routes

Traditional synthesis of ethers, such as the Williamson ether synthesis, often relies on strong bases and produces significant salt byproducts, posing environmental concerns. wikipedia.orgbritannica.com Future research will prioritize the development of "green" synthetic alternatives that are more efficient and environmentally friendly.

Key areas of investigation include:

Catalytic Williamson Ether Synthesis (CWES): Moving from stoichiometric base systems to catalytic ones can drastically reduce waste. High-temperature CWES has shown promise for producing aromatic ethers using weaker, less hazardous alkylating agents, a method that could be adapted for phenethyl prenyl ether synthesis. wikipedia.orgacs.org

Reductive Etherification: This method offers a sustainable pathway by reacting carbonyl compounds and alcohols. um.edu.my For the target molecule, this could involve the reductive coupling of 2-phenylethanol (B73330) with prenal (3-methyl-2-butenal).

Enzymatic Synthesis: Biocatalysis presents a highly selective and environmentally benign option. Lipases, for example, have been successfully used to synthesize phenethyl esters, and similar enzymatic approaches could be explored for etherification reactions under mild conditions. nih.gov

Solvent and Reagent Selection: A shift towards greener solvents (e.g., ionic liquids, supercritical fluids) and away from hazardous reagents will be crucial.

Table 1: Comparison of Synthetic Routes for Ether Synthesis
Synthetic RouteTypical ReagentsKey AdvantagesPotential for (2-((3-Methyl-2-butenyl)oxy)ethyl)benzene
Traditional Williamson Ether SynthesisAlkoxide, Alkyl Halide, Strong Base (e.g., NaH)Versatile and well-established. masterorganicchemistry.comEstablished but generates salt waste.
Catalytic Williamson Ether Synthesis (CWES)Alcohol, Weak Alkylating Agent, CatalystReduced salt waste, use of less hazardous reagents. wikipedia.orgacs.orgHigh potential for industrial-scale, greener production.
Catalytic Reductive EtherificationAlcohol, Aldehyde/Ketone, Reducing Agent, CatalystHigh atom economy, avoids strong bases and halides. um.edu.myPromising route using 2-phenylethanol and prenal.
Enzymatic SynthesisAlcohols, Enzyme (e.g., Lipase), Acyl DonorHigh selectivity, mild reaction conditions, biodegradable catalyst. nih.govExploratory, could offer a highly sustainable pathway.

Discovery of Novel Reactivity Patterns and Catalytic Transformations

Beyond synthesis, future work will delve into the reactivity of this compound to uncover new transformations and applications. The compound's structure, featuring an aromatic ring, an ether linkage, and a reactive prenyl group, offers multiple sites for chemical modification.

C-H Functionalization: Modern organic chemistry focuses on the direct functionalization of C-H bonds. Electrophotocatalytic methods have been developed for the highly regioselective C-H functionalization of ethers, which could be applied to the ethyl bridge of the target molecule to introduce new functional groups. acs.org

Transformations of the Prenyl Group: The double bond in the 3-methyl-2-butenyl (B1208987) moiety is a key site for reactions such as epoxidation, dihydroxylation, hydrogenation, or metathesis, leading to a wide array of new derivatives.

Catalytic Cleavage and Rearrangement: While ethers are generally stable, their cleavage can be a useful synthetic tool. britannica.com Research into selective catalytic cleavage or rearrangement reactions (e.g., Claisen rearrangement if an allyl group were present) could yield valuable phenolic or alcoholic intermediates. Pyrolysis studies of related phenethyl phenyl ethers show decomposition via both concerted and homolytic pathways, suggesting complex reactivity at high temperatures that could be harnessed. nih.gov

Development of Derivatized Compounds with Tunable Properties for Specific Applications

Systematic derivatization of the parent this compound structure will be a major focus, aiming to create analogues with fine-tuned properties for targeted uses, particularly in the fragrance and materials science sectors.

Aromatic Ring Substitution: Introducing substituents (e.g., methoxy, alkyl, halogen) onto the benzene (B151609) ring can significantly alter the molecule's olfactory properties, polarity, and reactivity. For instance, the synthesis of related substituted octyl phenylcyanoacrylates is achieved through the condensation of substituted benzaldehydes, a strategy that could be adapted here. researchgate.net

Modification of the Alkene Moiety: As mentioned, the prenyl group's double bond is ripe for modification. Converting it to an epoxide, for example, could create derivatives with different scent profiles and potential applications as reactive intermediates.

Chain Length Modification: Varying the length of the ethyl bridge (e.g., to a propyl or butyl chain) would create a homologous series of compounds, allowing for a systematic study of structure-property relationships.

Table 2: Potential Derivatization Strategies and Their Impact
Modification SitePotential ReactionExample Derivative StructurePotential Application/Tunable Property
Benzene RingElectrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation)(2-((3-Methyl-2-butenyl)oxy)ethyl)-4-acetylbenzeneModified fragrance profile, precursor for pharmaceuticals.
Prenyl Double BondEpoxidation (e.g., with m-CPBA)(2-((3-(2,2-Dimethyloxiran-2-yl))oxy)ethyl)benzeneNew scent notes, reactive handle for polymer synthesis.
Ethyl BridgeCatalytic C-H Functionalization(2-((3-Methyl-2-butenyl)oxy)-1-phenylethyl)arylIncreased molecular complexity, altered physical properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant innovation for chemical synthesis. This approach offers enhanced safety, scalability, and precise control over reaction parameters like temperature and mixing.

Flow Synthesis of Ethers: The synthesis of this compound is a strong candidate for adaptation to a flow process. acs.org For example, a Williamson synthesis could be performed by flowing a solution of the alcohol and base through a heated reactor coil before mixing with the alkyl halide stream. This minimizes the handling of hazardous reagents and can improve reaction efficiency and yield.

Automated Platforms for Derivative Discovery: High-throughput and automated synthesis platforms can be employed to rapidly generate libraries of derivatives based on the strategies outlined in section 7.3. By integrating automated synthesis with rapid screening techniques (e.g., for fragrance properties), the discovery of new compounds with desired characteristics can be greatly accelerated. This approach allows for the efficient exploration of a large chemical space to identify lead candidates for commercial development.

Concluding Perspectives on the Academic Significance of 2 3 Methyl 2 Butenyl Oxy Ethyl Benzene Research

Summary of Key Contributions to Organic Chemistry

Research into compounds structurally related to (2-((3-Methyl-2-butenyl)oxy)ethyl)benzene contributes to several key areas of organic chemistry:

Synthetic Methodologies: The synthesis of phenethyl ethers is a well-established field, often involving methods like the Williamson ether synthesis. The introduction of a reactive prenyl group, however, can necessitate the development of more refined and selective synthetic strategies to avoid unwanted side reactions. Research in this area could lead to novel protecting group strategies and more efficient catalytic systems for etherification.

Understanding Reaction Mechanisms: The presence of the prenyl group's double bond offers a site for various chemical transformations. Studies on the reactivity of such compounds can provide deeper insights into electrophilic addition reactions, rearrangements (such as the Claisen rearrangement), and oxidation reactions, potentially leading to the discovery of new reaction pathways.

Advancements in Spectroscopic Analysis: The characterization of novel compounds like this compound contributes to the growing library of spectroscopic data. Detailed analysis of its NMR, IR, and mass spectra helps refine our understanding of structure-property relationships and provides valuable reference data for the identification of similar structures in natural products and synthetic mixtures.

A hypothetical synthetic route to this compound could involve the reaction of 2-phenylethanol (B73330) with a prenyl halide under basic conditions, a variation of the Williamson ether synthesis.

Reactant 1Reactant 2Reaction Type
2-PhenylethanolPrenyl bromideWilliamson Ether Synthesis
Sodium Hydride (as base)

Unanswered Questions and Persistent Challenges

Despite the foundational knowledge in ether synthesis and the chemistry of prenylated compounds, specific research into this compound would likely encounter several unanswered questions and challenges:

Biological Activity: A primary unanswered question is the potential biological activity of this compound. The prenyl moiety is known to enhance the bioactivity of various natural products, often by increasing their lipophilicity and ability to interact with biological membranes. nih.govnih.gov Investigating the cytotoxic, antimicrobial, or other pharmacological properties of this compound remains a significant research gap.

Metabolic Fate: Should this compound exhibit biological activity, its metabolic pathway in living organisms is unknown. Understanding how the ether linkage and the prenyl group are metabolized is crucial for any potential therapeutic application and presents a considerable analytical challenge.

Conformational Analysis: The flexibility of the ethyl ether linkage allows for multiple conformations. A detailed study of its conformational preferences and the influence of the bulky prenyl and phenyl groups on its three-dimensional structure could provide insights into its reactivity and potential interactions with biological targets.

Research AreaKey Unanswered Question
PharmacologyDoes the compound exhibit any significant biological activity?
BiochemistryWhat are the metabolic pathways and degradation products of the compound in biological systems?
Physical ChemistryWhat are the preferred molecular conformations and their energetic profiles?

Broader Implications for Related Chemical Systems and Interdisciplinary Fields

The study of this compound and its analogues has broader implications that extend beyond its immediate chemical properties:

Natural Product Chemistry: Many biologically active natural products contain prenyl and phenethyl ether motifs. A deeper understanding of the synthesis and reactivity of this model compound could aid in the total synthesis and structural elucidation of more complex natural products. The prenylation of flavonoids, for instance, has been shown to enhance their biological activities. nih.govnih.gov

Medicinal Chemistry: The phenethyl ether structure is a common feature in many pharmaceutical compounds. wikipedia.org The addition of a prenyl group could be a novel strategy in drug design to modulate a drug's pharmacokinetic and pharmacodynamic properties. The lipophilic nature of the prenyl group can influence a molecule's ability to cross cell membranes, potentially improving bioavailability. nih.gov

Materials Science: Ethers are known for their chemical stability and are used in a variety of applications. While speculative, derivatives of this compound could be explored as building blocks for new polymers or as additives to modify the properties of existing materials. The presence of the double bond allows for polymerization or further functionalization.

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